molecular formula C16H12FN5O3S B2969360 N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide CAS No. 391886-54-7

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

Cat. No. B2969360
CAS RN: 391886-54-7
M. Wt: 373.36
InChI Key: WQQXAJJJCQOCBH-UHFFFAOYSA-N
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Description

The compound “N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide” belongs to the class of organic compounds known as n-benzylbenzamides . It is a gastroprokinetic agent which acts on 5-hydroxytryptamine type 4 (5-HT4) receptors in the gastrointestinal plexus, consequently increasing the release of acetylcholine and hence enhancing gastrointestinal motility and gastric emptying .


Synthesis Analysis

The synthesis of similar compounds involves a single-step reaction . The adducts are obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects .


Chemical Reactions Analysis

Pyrrole derivatives, which are similar to the given compound, have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using spectroscopic techniques (IR, 1H NMR, 13C NMR, Mass) and characterization of physical properties .

Scientific Research Applications

Synthetic Methodologies

A study presented an efficient approach for the regioselective synthesis of heterocyclic amides through a catalyst- and solvent-free microwave-assisted Fries rearrangement. This methodology emphasizes the preparation of fluorinated benzamides, demonstrating the compound's utility as a strategic intermediate in organic synthesis (Moreno-Fuquen et al., 2019).

Material Science Applications

Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including the synthesis of compounds through benzidine rearrangement reactions, showcases the application in creating materials with high refractive indices and small birefringences, indicating the compound's potential in material science and optical applications (Tapaswi et al., 2015).

Biological Activities

Investigations into the antimicrobial screening of fluorobenzamides, including derivatives that contain thiazole and thiazolidine, highlight significant antimicrobial activity against various bacterial and fungal strains. These studies suggest the compound's relevance in developing new antimicrobial agents (Desai et al., 2013).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3S/c17-11-3-7-12(8-4-11)21-14(19-20-16(21)26)9-18-15(23)10-1-5-13(6-2-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQXAJJJCQOCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

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